DL-Alanine-3,3,3-d3

Descripción general

Descripción

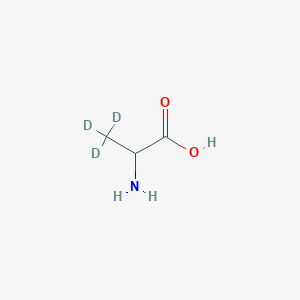

DL-Alanine-3,3,3-d3 is a deuterated form of alanine, an amino acid. The compound is labeled with deuterium, a stable isotope of hydrogen, at the 3,3,3 positions. This modification makes it useful in various scientific research applications, particularly in studies involving metabolic pathways and molecular interactions.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

DL-Alanine-3,3,3-d3 can be synthesized through several methods. One common approach involves the deuteration of alanine using deuterium gas or deuterated reagents. The reaction typically requires a catalyst, such as palladium on carbon, and is conducted under controlled temperature and pressure conditions to ensure the incorporation of deuterium atoms .

Industrial Production Methods

Industrial production of this compound often involves large-scale deuteration processes. These processes are optimized for high yield and purity, utilizing advanced techniques such as continuous flow reactors and high-pressure deuterium gas systems. The final product is then purified through crystallization or chromatography to achieve the desired isotopic purity .

Análisis De Reacciones Químicas

Types of Reactions

DL-Alanine-3,3,3-d3 undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding keto acids.

Reduction: Reduction reactions can convert it back to its non-deuterated form.

Substitution: The amino group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Catalysts such as palladium on carbon are used in reduction reactions.

Substitution: Reagents like halogens or alkylating agents are employed for substitution reactions.

Major Products

The major products formed from these reactions include deuterated keto acids, non-deuterated alanine, and various substituted alanine derivatives .

Aplicaciones Científicas De Investigación

Metabolic Research

1.1 Protein Turnover Studies

DL-Alanine-3,3,3-d3 is extensively used in metabolic research to study protein turnover. The incorporation of this isotopically labeled amino acid allows researchers to trace metabolic pathways and quantify protein synthesis and degradation rates in vivo. For instance, mass spectrometry techniques can detect the presence of this compound in biological samples, providing insights into amino acid metabolism under different physiological conditions .

1.2 Glucose-Alanine Cycle

The glucose-alanine cycle plays a crucial role in gluconeogenesis and nitrogen metabolism. This compound is utilized to investigate this cycle by tracing the flow of carbon and nitrogen between tissues and the liver. Studies have shown that using this labeled compound can enhance our understanding of how alanine contributes to glucose production during fasting or exercise .

Drug Development

2.1 Pharmacokinetics and Drug Metabolism

In pharmacology, this compound serves as a valuable tool for studying drug metabolism. By labeling drugs with deuterated alanine, researchers can monitor metabolic pathways and identify potential metabolites using advanced analytical techniques like liquid chromatography-mass spectrometry (LC-MS). This application is vital for optimizing drug formulations and understanding their pharmacokinetic profiles .

2.2 Biomarker Discovery

The use of this compound in metabolomics has led to the discovery of potential biomarkers for various diseases. For example, studies have employed this compound to analyze serum metabolites in hepatocellular carcinoma patients, identifying alanine derivatives that may serve as early diagnostic markers .

Material Science

3.1 Nanoparticle Synthesis

This compound has applications in material science, particularly in the synthesis of nanoparticles. It acts as a reducing agent when combined with silver nitrate solutions to produce silver nanoparticles. The isotopic labeling helps track the reaction pathways and optimize conditions for nanoparticle formation .

Table 1: Summary of Applications of this compound

| Application Area | Description | Key Techniques Used |

|---|---|---|

| Metabolic Research | Protein turnover studies; glucose-alanine cycle investigation | Mass spectrometry |

| Drug Development | Pharmacokinetics; biomarker discovery | Liquid chromatography-mass spectrometry |

| Material Science | Synthesis of nanoparticles | Chemical reduction methods |

Case Studies

4.1 Case Study: Metabolomics in Cancer Research

A notable study utilized this compound to investigate metabolic alterations in hepatocellular carcinoma (HCC). Researchers employed capillary electrophoresis-time-of-flight mass spectrometry (CE-TOF/MS) to analyze serum samples from HCC patients. The findings revealed significant differences in alanine metabolism compared to healthy controls, highlighting the potential of this compound as a biomarker for early cancer detection .

4.2 Case Study: Nanoparticle Production

In a study focused on nanoparticle synthesis, this compound was used as a reducing agent alongside silver nitrate to produce silver nanoparticles with controlled sizes and morphologies. The isotopic labeling allowed researchers to trace the formation process and optimize parameters such as temperature and concentration for enhanced yield .

Mecanismo De Acción

The mechanism of action of DL-Alanine-3,3,3-d3 involves its incorporation into metabolic pathways where it mimics the behavior of non-deuterated alanine. The deuterium atoms provide a distinct signal in analytical techniques, allowing researchers to track its movement and interactions within biological systems. This helps in understanding the molecular targets and pathways involved in various metabolic processes .

Comparación Con Compuestos Similares

Similar Compounds

L-Alanine-3,3,3-d3: Similar to DL-Alanine-3,3,3-d3 but with a specific chirality.

D-Alanine-3,3,3-d3: The D-enantiomer of alanine labeled with deuterium.

DL-Alanine-2,3,3,3-d4: Another deuterated form with an additional deuterium atom at the 2-position .

Uniqueness

This compound is unique due to its balanced isotopic labeling, making it suitable for a wide range of applications without the complications of chirality. This makes it a versatile tool in both fundamental research and industrial applications .

Actividad Biológica

DL-Alanine-3,3,3-d3 is a deuterated form of the amino acid alanine, which exists in both D- and L- configurations. This compound has garnered attention in various fields, including biochemistry and pharmacology, due to its unique properties and applications. The biological activity of this compound can be examined through its metabolism, pharmacokinetics, and potential therapeutic uses.

This compound is characterized by the following chemical properties:

| Property | Value |

|---|---|

| Molecular Formula | C₃H₇D₃NO₂ |

| Molecular Weight | 87.12 g/mol |

| CAS Number | 53795-94-1 |

| Synonyms | 2-amino-3,3,3-trideuteriopropanoic acid |

Metabolism and Distribution

Research indicates that this compound undergoes racemization in vivo. A study involving germ-free mice demonstrated that D-alanine levels increased significantly after administration of L-alanine labeled with deuterium. This suggests that the compound can be metabolized and utilized by gut microbiota to produce D-alanine, which has implications for understanding amino acid metabolism in different physiological states .

Key Findings on Metabolism:

- Racemization : The conversion of L-alanine to D-alanine was confirmed through mass spectrometry analysis of tissue samples from treated mice.

- Biodistribution : D-Ala-3,3,3-d3 was found to accumulate in the central nervous system (CNS), particularly in the pituitary and brain tissues over time .

- Impact on Insulin Signaling : Treatment with D-Ala led to observable changes in peptide profiles related to insulin production in pancreatic islets .

Biological Applications

DL-Alanine and its isotopically labeled forms have several applications in biomedical research:

1. Drug Development :

- DL-Alanine derivatives are being explored as potential precursors for synthesizing pharmaceuticals due to their role in metabolic pathways.

- For example, d-cycloserine, an antibiotic used for tuberculosis treatment, inhibits alanine racemase and blocks D-alanine production necessary for bacterial cell wall synthesis .

2. Imaging Techniques :

- The use of d-[11C]alanine as a radiotracer has been investigated for positron emission tomography (PET) imaging to detect bacterial infections. This method exploits the unique uptake of d-alanine by living bacteria compared to non-living tissues .

Case Study 1: Synthesis and Application

In a study focusing on the biosynthesis of D/L-alanine using recombinant Escherichia coli, researchers achieved significant yields of both forms through optimized fermentation processes. The study highlighted the potential for large-scale production of alanine derivatives for industrial applications .

Case Study 2: Gut Microbiota Interaction

A detailed examination of how gut microbiota metabolize labeled alanine revealed that microbial communities play a crucial role in amino acid racemization. This finding emphasizes the importance of considering gut health when studying amino acid metabolism and its implications for systemic health .

Propiedades

IUPAC Name |

2-amino-3,3,3-trideuteriopropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H7NO2/c1-2(4)3(5)6/h2H,4H2,1H3,(H,5,6)/i1D3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QNAYBMKLOCPYGJ-FIBGUPNXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H7NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50583939 | |

| Record name | (3,3,3-~2~H_3_)Alanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50583939 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

92.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53795-94-1 | |

| Record name | (3,3,3-~2~H_3_)Alanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50583939 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.